molecular formula C20H19N3O3S B2578254 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 681174-64-1

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No.: B2578254
CAS No.: 681174-64-1
M. Wt: 381.45
InChI Key: XJSCWBGIXCFKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-piperazine hybrid featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a methanone bridge. The benzothiazole group is known for its bioactivity in anticancer and antimicrobial contexts, while the piperazine ring enhances solubility and binding affinity to biological targets .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(17-13-25-15-6-2-3-7-16(15)26-17)22-9-11-23(12-10-22)20-21-14-5-1-4-8-18(14)27-20/h1-8,17H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSCWBGIXCFKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common approach is to react 2-aminothiophenol with chloroacetic acid to form benzo[d]thiazole. Subsequent reactions introduce the piperazine and dihydrobenzo[b][1,4]dioxin-2-yl groups through nucleophilic substitution and coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, which can be further modified for specific applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures demonstrate significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of piperazine moieties enhances the biological activity of these compounds by improving solubility and bioavailability.

Antidepressant Effects

Piperazine derivatives are known for their antidepressant effects. The presence of the benzo[d]thiazole group may contribute to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies suggest that such compounds can exhibit selective serotonin reuptake inhibition, making them potential candidates for treating depression.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Research indicates that similar benzo[d]thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes or interference with nucleic acid synthesis.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • A study published in the Journal of Medicinal Chemistry reported that a piperazine-based compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF7) .
  • Another research article highlighted the antidepressant potential of piperazine derivatives through animal model studies demonstrating reduced depressive behaviors .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of benzothiazole, piperazine, and dihydrodioxin motifs. Below is a detailed comparison with key analogs:

Table 1: Structural and Analytical Comparison of Selected Benzothiazole-Piperazine Derivatives

Compound Name & ID (from ) Molecular Weight (g/mol) Elemental Analysis (C/H/N) Key Substituents/Features
5i: Contains triazole-thioether linkage 593.17 C: 60.77%, H: 4.63%, N: 21.29% 4,5-Diphenyl-1,2,4-triazole thioether; enhances lipophilicity and potential DNA binding
5j: Benzothiazole-thioether substituent 507.10 C: 54.31%, H: 4.24%, N: 19.39% Dual benzothiazole groups; may improve intercalation into hydrophobic pockets
5k: Benzimidazole-thioether substituent 490.13 C: 56.43%, H: 4.46%, N: 22.77% Benzimidazole core; likely improves metabolic stability
5l: Indoline-2,3-dione-linked triazole Not reported Not reported Indoline-dione moiety; introduces hydrogen-bonding capabilities

Key Observations:

The target compound’s dihydrodioxin group may confer intermediate molecular weight, balancing solubility and membrane permeability.

The target compound’s dihydrodioxin (oxygen-rich) and benzothiazole (sulfur-containing) groups may shift its C/H/N profile toward lower nitrogen but higher oxygen content .

Structural Analog from : The compound "2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone" shares the dihydrodioxin motif but replaces benzothiazole-piperazine with oxadiazole and methylpiperidine.

Biological Activity

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the findings related to its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19N3O2S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This structure features a piperazine ring linked to a benzo[d]thiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxin group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzo[d]thiazole compounds exhibit significant antimicrobial properties. Specifically, a study assessed the anti-mycobacterial activity of several benzo[d]thiazole derivatives against Mycobacterium tuberculosis H37Rv. The results showed that certain compounds demonstrated low minimum inhibitory concentrations (MICs) ranging from 1 to 10 µM, indicating strong anti-mycobacterial potential .

CompoundMIC (µM)Cytotoxicity
5-Trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanone2.35 - 7.94Low (<10 µM)
Other derivativesVariesVaries

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest. For instance, a study reported that compounds with similar scaffolds exhibited significant cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the piperazine ring and variations in substituents on the benzo[d]thiazole moiety have been shown to influence both potency and selectivity. For example:

  • Substituents : The presence of electron-withdrawing groups such as trifluoromethyl significantly enhances antimicrobial activity.
  • Ring Modifications : Alterations in the dihydrobenzo[b][1,4]dioxin structure can impact binding affinity to target proteins involved in disease pathways.

Case Studies

A notable case study involved testing a series of benzo[d]thiazole derivatives for their anti-tubercular activity. Among them, the compound with a trifluoromethyl group showed promising results, leading to further development as a potential therapeutic agent against tuberculosis .

Q & A

What synthetic strategies are optimal for preparing (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone?

Basic Research Focus:
The compound’s synthesis typically involves coupling benzo[d]thiazole-containing amines with dihydrobenzo[b][1,4]dioxin carbonyl derivatives. A validated method includes:

  • Step 1: Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates .
  • Step 2: Cyclization of intermediates using acid catalysts (e.g., H2SO4 or HCl) to yield heterocyclic scaffolds.
  • Step 3: Final coupling with 2,3-dihydrobenzo[b][1,4]dioxin-2-carbonyl chloride under Schotten-Baumann conditions (e.g., THF, triethylamine, 0°C to room temperature) .

Key Variables:

  • Solvent Choice: DMF or THF improves solubility of aromatic intermediates.
  • Catalyst Optimization: Acidic conditions (pH 2–4) enhance cyclization efficiency.

How can researchers validate the structural integrity of this compound?

Advanced Characterization:

  • NMR Analysis:
    • <sup>1</sup>H NMR: Look for characteristic peaks:
  • Piperazine protons: δ 2.8–3.5 ppm (multiplet, N–CH2).
  • Dihydrodioxin protons: δ 4.2–4.5 ppm (AB system, –O–CH2–O–).
  • Benzo[d]thiazole aromatic protons: δ 7.2–8.1 ppm .
    • <sup>13</sup>C NMR: Confirm carbonyl resonance at δ 165–170 ppm.
  • HRMS: Verify molecular ion [M+H]<sup>+</sup> with <1 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.